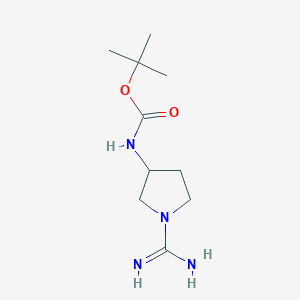![molecular formula C17H17N3O3S B12054254 4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12054254.png)
4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-methoxyphenyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-methoxyphenyl 4-methylbenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-methoxyphenyl 4-methylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzoic acid with 2-methoxybenzaldehyde to form an intermediate, which is then reacted with aminocarbothioyl hydrazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then heated and stirred continuously to promote the formation of the desired product. Purification steps, such as recrystallization or chromatography, are employed to isolate the pure compound from any by-products or unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-methoxyphenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product. Reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-methoxyphenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-methoxyphenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[(E)-2-(aminocarbothioyl)hydrazono]methyl}-2-methoxyphenyl acetate
- 4-[(E)-({[(4-fluorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 4-methylbenzoate
- 4-((E)-{[2-([1,1’-biphenyl]-4-yloxy)propionyl]hydrazono}methyl)-2-methoxyphenyl 4-methylbenzoate
Uniqueness
4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-methoxyphenyl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H17N3O3S |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methylbenzoate |
InChI |
InChI=1S/C17H17N3O3S/c1-11-3-6-13(7-4-11)16(21)23-14-8-5-12(9-15(14)22-2)10-19-20-17(18)24/h3-10H,1-2H3,(H3,18,20,24)/b19-10+ |
Clé InChI |
KLXPZXMGFWZKIO-VXLYETTFSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=S)N)OC |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=S)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12054183.png)



![(5Z)-3-Butyl-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054209.png)

![3-(2-bromophenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12054217.png)
![(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B12054219.png)

![[4-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12054229.png)

![2-amino-6-benzyl-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12054237.png)
